molecular formula C27H25N3O5 B4560263 2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide

2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide

Cat. No.: B4560263
M. Wt: 471.5 g/mol
InChI Key: VOAVPLIXGNVHAX-XMHGGMMESA-N
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Description

2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.17942091 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

This compound, due to its complex structure, is likely involved in studies focusing on the synthesis of novel organic compounds with potential biological activities. For example, research on the Efficiency of OxymaPure/DIC in Synthesis demonstrates the use of similar compounds in synthesizing α-ketoamide derivatives with improved purity and yield, indicating its relevance in creating new chemical entities for further pharmacological testing (El‐Faham et al., 2013).

Anticancer Properties

Studies on Novel Pyrimidine and Fused Pyrimidine Derivatives have explored the synthesis of related compounds to assess their anticancer activities. Although the specific compound is not directly mentioned, the research methodology and targeted synthesis process highlight the potential applications of such compounds in developing new anticancer agents (Mahmoud et al., 2011).

Antimicrobial Activity

The synthesis of Benzodifuranyl and Thiazolopyrimidines Derived Compounds for antimicrobial and analgesic applications suggests the use of complex benzamide derivatives in creating new therapeutic agents with potential efficacy against microbial infections and pain (Abu‐Hashem et al., 2020).

Antioxidant Properties

Research on Electrochemical Oxidation of Amino-Substituted Benzamides indicates the exploration of similar compounds for their antioxidant activities, focusing on their capacity to scavenge free radicals, which is crucial for developing new antioxidant therapies (Jovanović et al., 2020).

Radiolabeling for Diagnostic Imaging

The synthesis and evaluation of Radioiodinated Benzamide Derivatives for melanoma imaging demonstrate the potential use of such compounds in diagnostic applications, specifically for the detection and monitoring of melanoma metastases (Eisenhut et al., 2000).

Properties

IUPAC Name

2-[[5-[(E)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl]methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-3-34-25-11-7-5-9-22(25)30-27(32)19(16-28)14-18-12-13-23(33-2)20(15-18)17-35-24-10-6-4-8-21(24)26(29)31/h4-15H,3,17H2,1-2H3,(H2,29,31)(H,30,32)/b19-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAVPLIXGNVHAX-XMHGGMMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide
Reactant of Route 2
Reactant of Route 2
2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide
Reactant of Route 3
Reactant of Route 3
2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide
Reactant of Route 4
Reactant of Route 4
2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide
Reactant of Route 5
Reactant of Route 5
2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide
Reactant of Route 6
2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.